molecular formula C13H17N3O2S B10890762 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B10890762
M. Wt: 279.36 g/mol
InChI Key: XLZMKQBQHDEAIJ-UHFFFAOYSA-N
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Description

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides This compound features a pyrazole ring substituted with a methyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable base. The reaction is carried out under controlled conditions, often involving solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyrazole or benzenesulfonamide moieties.

Scientific Research Applications

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-CHLORO-1-BENZENESULFONAMIDE: Similar structure but with a chloro substituent instead of a methyl group.

    N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE: Contains a nitro group, which can alter its chemical reactivity and biological activity.

    N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-HYDROXY-1-BENZENESULFONAMIDE: Features a hydroxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of both the pyrazole and benzenesulfonamide moieties provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-10-4-6-13(7-5-10)19(17,18)15-9-12-8-14-16(3)11(12)2/h4-8,15H,9H2,1-3H3

InChI Key

XLZMKQBQHDEAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N(N=C2)C)C

Origin of Product

United States

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